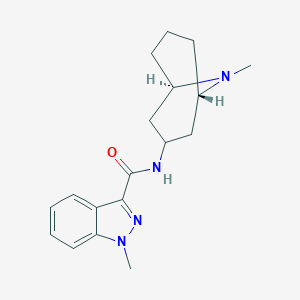
Granisétron
Vue d'ensemble
Description
Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . It is also used to prevent and treat nausea and vomiting that may occur after treatment with cancer medicines (chemotherapy or radiation), including high-dose cisplatin .
Synthesis Analysis
Granisetron undergoes various chemical reactions for its synthesis. It has been found to be relatively unstable under acidic, alkaline, and oxidative conditions . The multivariate calibration technique relies on linear regression equations and employs correlation between absorbance and concentration at five different wavelengths .
Molecular Structure Analysis
Granisetron has a molecular formula of C18H24N4O and an average molecular weight of 312.409 Da . The aromatic end of the molecule is an indazole . The λmax of Granisetron was found to be at 302 nm .
Chemical Reactions Analysis
Granisetron is a potent and highly selective antagonist of 5-HT3 receptors. Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .
Physical And Chemical Properties Analysis
Granisetron has a molecular formula of C18H24N4O and a molecular weight of 312.41. It is soluble in DMSO at 11 mg/mL . Granisetron hydrochloride has a molecular formula of C18H24N4O.HCl and a molecular weight of 348.87. It is soluble in water at 80 mg/mL and in DMSO at 4 mg/mL .
Applications De Recherche Scientifique
Gestion des nausées et des vomissements induits par la chimiothérapie (CINV)
Le granisétron est un choix crucial et très efficace pour atténuer les nausées et les vomissements induits par la chimiothérapie (CINV) chez les patients atteints de cancer . Ses propriétés antiémétiques en font un élément précieux lors des traitements de chimiothérapie.
Administration intranasale pour l'emèse induite par la chimiothérapie
Les chercheurs ont étudié l'administration intranasale du this compound pour améliorer sa distribution dans le cerveau et gérer l'emèse induite par la chimiothérapie. La formulation de cubosomes chargés de this compound (GS-CBS) utilisant le monoléate de glycérol (GMO), le poloxamère 407 (P 407) et le Tween 80 (T 80) s'est avérée prometteuse. La formule optimisée a démontré une libération soutenue, une augmentation de la perméabilité à travers la muqueuse nasale et une meilleure stabilité physique. Le gel cubosomal in situ s'est avéré sûr et biocompatible lorsqu'il était appliqué sur la muqueuse nasale, améliorant la biodisponibilité et la distribution dans le cerveau .
Prévention des nausées et des vomissements postopératoires réfractaires (PONV)
Le this compound s'est avéré efficace chez les patients réfractaires aux autres antiémétiques. Par exemple, le this compound oral (1 mg par jour) a montré une efficacité dans la prévention des PONV réfractaires, même chez les patients qui ne répondaient pas bien aux antagonistes de la dopamine .
Pratique clinique pour la prévention des PONV
En pratique clinique, le this compound est largement utilisé pour la prévention des PONV. Il représente une part importante (85,4 %) des cas positifs dans divers services, notamment la chirurgie générale, la chirurgie hépato-biliaire et pancréatique, et l'urologie .
Prévention des nausées et des vomissements induits par les radiations (RINV)
Le this compound a démontré une efficacité dans la prévention des RINV, en particulier chez les patients réfractaires aux autres antiémétiques. Son utilisation a conduit à une rémission immédiate des symptômes dans certains cas .
Mécanisme D'action
Target of Action
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .
Mode of Action
Granisetron works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .
Biochemical Pathways
The primary biochemical pathway affected by granisetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, granisetron prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.
Pharmacokinetics
Granisetron exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .
Result of Action
The primary result of granisetron’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, granisetron improves patient comfort during these treatments .
Action Environment
The efficacy and stability of granisetron can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .
Safety and Hazards
Granisetron may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs. It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Granisetron involves several steps that include the formation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": [ "1-Methyl-1H-indazole-3-carboxylic acid", "4-Amino-5-chloro-2-methoxybenzoic acid", "Ethyl chloroformate", "Dimethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid", "Methanol", "Water", "Ethanol" ], "Reaction": [ "Step 1: The reaction of 1-Methyl-1H-indazole-3-carboxylic acid with ethyl chloroformate in the presence of dimethylamine and sodium hydroxide leads to the formation of the key intermediate, 1-(ethylcarbamoyl)-5-methyl-1H-indazole-3-carboxylic acid.", "Step 2: The key intermediate is then reacted with sodium borohydride in methanol to reduce the carbonyl group and form the corresponding alcohol.", "Step 3: The alcohol is then treated with sulfuric acid to remove the protecting group and form the free alcohol.", "Step 4: The free alcohol is then reacted with 4-Amino-5-chloro-2-methoxybenzoic acid in the presence of sodium cyanoborohydride to form the final product, Granisetron.", "Step 5: The final product is then purified and isolated using standard techniques such as crystallization and filtration." ] } | |
| 109889-09-0 | |
Formule moléculaire |
C18H24N4O |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |
Clé InChI |
MFWNKCLOYSRHCJ-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Apparence |
White to yellowish white crystalline powder |
melting_point |
219 °C (hydrochloride salt) |
| 109889-09-0 | |
Description physique |
Solid |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
107007-99-8 (mono-hydrochloride) |
Solubilité |
4.34e-01 g/L |
Synonymes |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


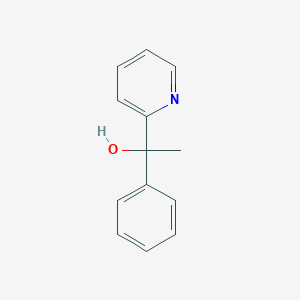
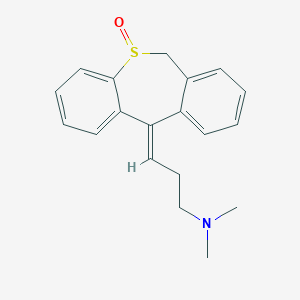
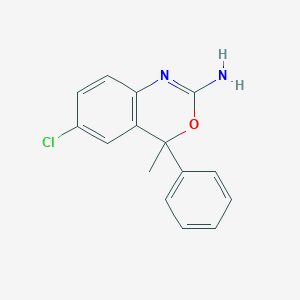

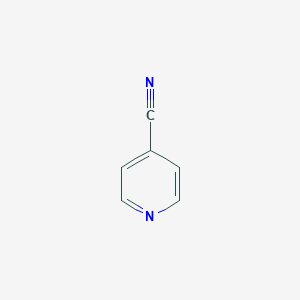


![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)




![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

